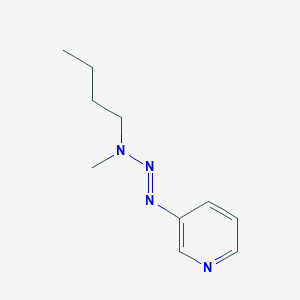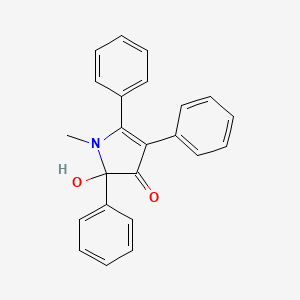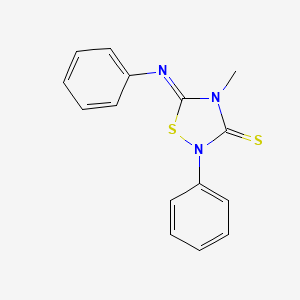
1,2,4-Thiadiazolidine-3-thione, 4-methyl-2-phenyl-5-(phenylimino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Thiadiazolidine-3-thione, 4-methyl-2-phenyl-5-(phenylimino)- is a heterocyclic compound that belongs to the class of thiadiazolidines. These compounds are characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-thiadiazolidine-3-thione derivatives typically involves the reaction between aldehydes and thiosemicarbazide. A common method includes the use of a 60:40 v/v water/ethanol mixture at room temperature. The reaction is catalyzed by acidic ionic liquids, which enhance the efficiency and yield of the target compound .
Industrial Production Methods
Industrial production methods for 1,2,4-thiadiazolidine-3-thione derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can significantly improve the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Thiadiazolidine-3-thione, 4-methyl-2-phenyl-5-(phenylimino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,2,4-Thiadiazolidine-3-thione, 4-methyl-2-phenyl-5-(phenylimino)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2,4-thiadiazolidine-3-thione, 4-methyl-2-phenyl-5-(phenylimino)- involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolidine-3-thione: Similar in structure but contains a triazole ring instead of a thiadiazole ring.
1,3,4-Thiadiazolidine-2-thione: Another thiadiazolidine derivative with different substitution patterns.
Uniqueness
1,2,4-Thiadiazolidine-3-thione, 4-methyl-2-phenyl-5-(phenylimino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase with high potency makes it a valuable compound for therapeutic research .
Propiedades
Número CAS |
50506-86-0 |
|---|---|
Fórmula molecular |
C15H13N3S2 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
4-methyl-2-phenyl-5-phenylimino-1,2,4-thiadiazolidine-3-thione |
InChI |
InChI=1S/C15H13N3S2/c1-17-14(16-12-8-4-2-5-9-12)20-18(15(17)19)13-10-6-3-7-11-13/h2-11H,1H3 |
Clave InChI |
QEYHNLZDXSCRKS-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC2=CC=CC=C2)SN(C1=S)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


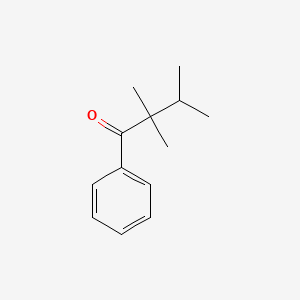
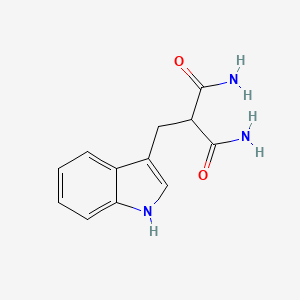

![Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate](/img/structure/B14656620.png)
![1-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]-3-(4-methoxyphenyl)propan-1-ol;oxalic acid](/img/structure/B14656621.png)
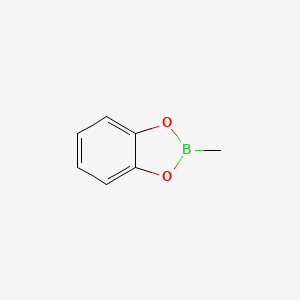
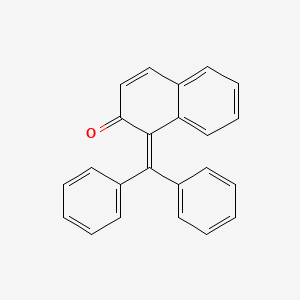
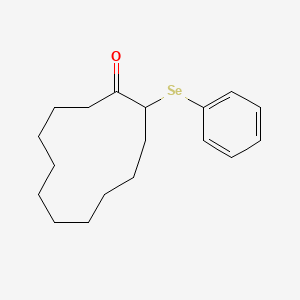
![S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate](/img/structure/B14656661.png)

![[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione](/img/structure/B14656676.png)
![Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14656682.png)
